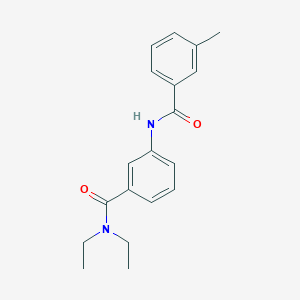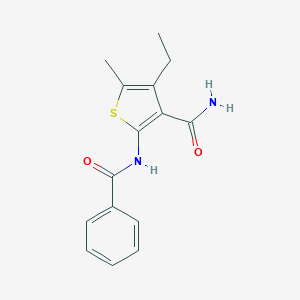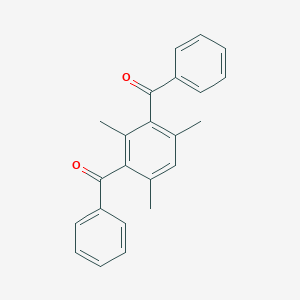
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DEAB is a tertiary amine that contains a fluorophenyl and a phenylbut-2-yn-1-ol group.
科学的研究の応用
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has been extensively studied for its potential applications in various scientific fields. It has been found to inhibit the activity of aldehyde dehydrogenase (ALDH), which is involved in the metabolism of retinoic acid. This inhibition has been shown to enhance the self-renewal and proliferation of stem cells, making 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol a valuable tool for stem cell research.
In addition, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has been found to have anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the ALDH enzyme. 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
作用機序
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol inhibits the activity of ALDH by binding to the enzyme's active site, which prevents the metabolism of retinoic acid. This inhibition leads to an accumulation of retinoic acid, which enhances the self-renewal and proliferation of stem cells. In cancer cells, the inhibition of ALDH leads to an accumulation of toxic aldehydes, which results in cell death.
Biochemical and Physiological Effects:
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has been shown to have a variety of biochemical and physiological effects. In stem cells, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol enhances self-renewal and proliferation by increasing the levels of retinoic acid. In cancer cells, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol induces cell death by inhibiting ALDH and increasing the levels of toxic aldehydes. 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has also been found to have anti-inflammatory properties and to protect against oxidative stress.
実験室実験の利点と制限
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has several advantages for lab experiments. It is a potent inhibitor of ALDH and has been shown to be effective in vitro and in vivo. 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol is also relatively easy to synthesize and has a high yield. However, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has some limitations. It is a toxic compound that must be handled with care, and its effects on non-target tissues and organs are not well understood.
将来の方向性
There are several future directions for 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol research. One area of interest is the development of 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol as a potential anticancer therapy. Further studies are needed to determine the optimal dosage and administration of 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol for cancer treatment. Additionally, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol's effects on other types of stem cells and its potential applications in tissue engineering are areas of interest for future research. Overall, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has significant potential for various scientific applications, and further research is needed to fully understand its properties and potential.
合成法
The synthesis of 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol involves the reaction of 3-fluorophenylacetylene with phenylacetylene in the presence of a palladium catalyst. The resulting product is then reacted with diethylamine and sodium borohydride to yield 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol. This method has been reported to have a yield of up to 90%.
特性
製品名 |
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol |
|---|---|
分子式 |
C20H22FNO |
分子量 |
311.4 g/mol |
IUPAC名 |
4-(diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H22FNO/c1-3-22(4-2)15-9-14-20(23,17-10-6-5-7-11-17)18-12-8-13-19(21)16-18/h5-8,10-13,16,23H,3-4,15H2,1-2H3 |
InChIキー |
AMRGNGVPYMRCEU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC(=CC=C2)F)O |
正規SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC(=CC=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)


![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)


![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
